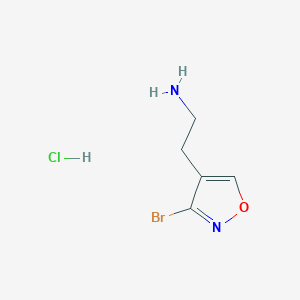
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C5H7BrN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
作用机制
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific mode of action can depend on the particular structure and substitution pattern of the oxazole derivative .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride typically involves the bromination of an oxazole derivative followed by amination. One common method involves the reaction of 3-bromo-4-chloro-1,2-oxazole with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly those involving heterocyclic chemistry.
相似化合物的比较
Similar Compounds
2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride: This compound is similar in structure but has the bromine atom at a different position on the oxazole ring.
2-(3-Chloro-1,2-oxazol-4-yl)ethanamine;hydrochloride: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position of the oxazole ring can enhance its ability to participate in substitution reactions and interact with biological targets .
属性
IUPAC Name |
2-(3-bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c6-5-4(1-2-7)3-9-8-5;/h3H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRMYWJYKPGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)Br)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)
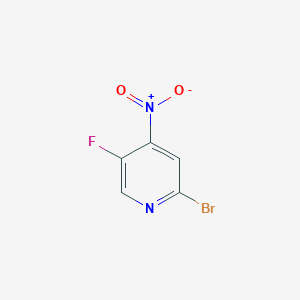
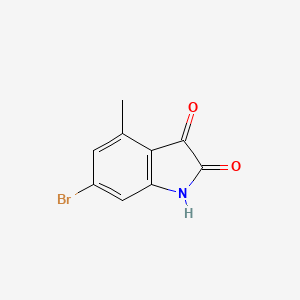
![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
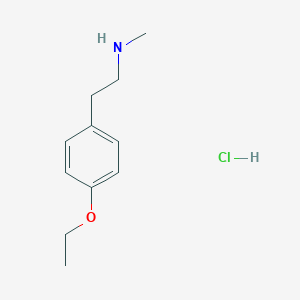
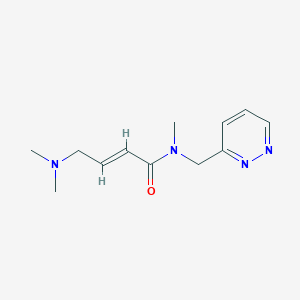

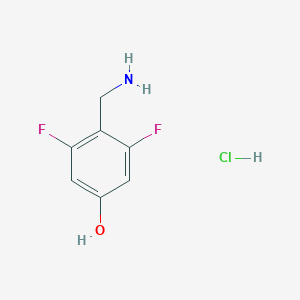
![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
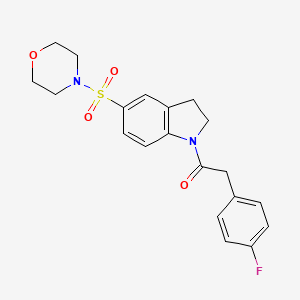
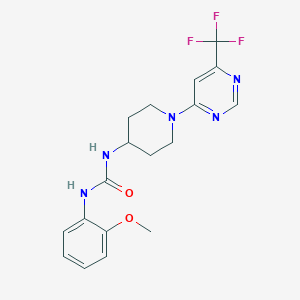
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
